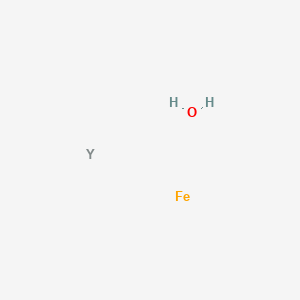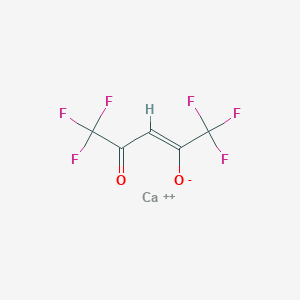
Calcium hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hexafluoroacetylacetonate is a chemical compound with the formula Ca(C5F6O2)2 · 2H2O. It is a colorless crystalline solid known for its high thermal stability and volatility. This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hexafluoroacetylacetonate can be synthesized by reacting hexafluoroacetylacetone with calcium hydroxide. The reaction typically involves mixing a solution of hexafluoroacetylacetone with calcium hydroxide and stirring the mixture well . The product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in a controlled environment to maintain its stability and prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Calcium hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve other metal complexes or ligands that can replace the hexafluoroacetylacetonate ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce calcium fluoride and other by-products, while substitution reactions can yield various metal complexes.
Scientific Research Applications
Calcium hexafluoroacetylacetonate has a wide range of applications in scientific research:
Biology: The compound is used in certain biological assays and experiments due to its unique properties.
Medicine: While not commonly used directly in medicine, it serves as a precursor for the synthesis of compounds with potential medicinal applications.
Mechanism of Action
The mechanism by which calcium hexafluoroacetylacetonate exerts its effects involves its interaction with various molecular targets. The compound can form complexes with other metals, which can then participate in different chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Magnesium hexafluoroacetylacetonate
- Lanthanum hexafluoroacetylacetonate
- Cesium hexafluoroacetylacetonate
Uniqueness
Calcium hexafluoroacetylacetonate is unique due to its high thermal stability and volatility, which make it suitable for applications like atomic layer deposition. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability under various conditions .
Properties
Molecular Formula |
C5HCaF6O2+ |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H2F6O2.Ca/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+2/p-1/b2-1-; |
InChI Key |
NQRZEQKZYXCTMD-ODZAUARKSA-M |
Isomeric SMILES |
C(=C(/C(F)(F)F)\[O-])\C(=O)C(F)(F)F.[Ca+2] |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate](/img/structure/B12334056.png)
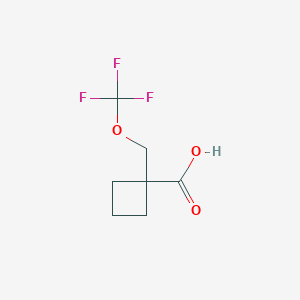

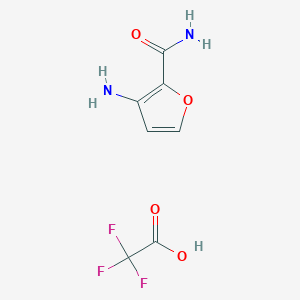




![Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-](/img/structure/B12334087.png)

![(E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine](/img/structure/B12334095.png)
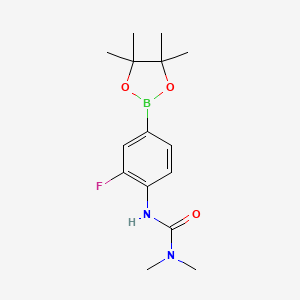
![(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B12334116.png)
